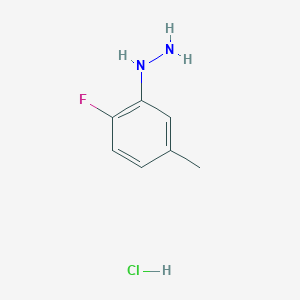

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride

Description

BenchChem offers high-quality (2-Fluoro-5-methylphenyl)hydrazine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Fluoro-5-methylphenyl)hydrazine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-fluoro-5-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2.ClH/c1-5-2-3-6(8)7(4-5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKPTIJUJUSKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClFN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to (2-Fluoro-5-methylphenyl)hydrazine hydrochloride

This guide provides a comprehensive technical overview of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride, a key reagent in synthetic organic chemistry, particularly in the realm of drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries, offering in-depth information on its properties, synthesis, applications, and safe handling.

Introduction

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a fluorine atom and a methyl group on the phenyl ring, allows for the synthesis of diverse and complex molecular architectures. This guide will delve into the critical aspects of this compound, providing practical insights and methodologies for its effective utilization in a research and development setting.

Core Properties and Identification

The fundamental identification of a chemical compound begins with its CAS number, which for (2-Fluoro-5-methylphenyl)hydrazine hydrochloride is 388080-67-9 [1][2][3][4]. A thorough understanding of its physicochemical properties is paramount for its application in synthesis.

Physicochemical Characteristics

A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for designing reaction conditions, purification strategies, and ensuring the stability of the compound.

| Property | Value | Source(s) |

| CAS Number | 388080-67-9 | [1][2][3][4] |

| Molecular Formula | C7H10ClFN2 | [1][2] |

| Molecular Weight | 176.62 g/mol | [2] |

| Appearance | White to light yellow to pink-beige crystalline powder | [5] |

| Melting Point | 197 °C | |

| Solubility | Soluble in water | [6][7] |

| SMILES | NNC1=CC(C)=CC=C1F.[H]Cl |

Note: Some properties listed are for structurally similar compounds and should be considered as indicative.

Spectroscopic Data

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To elucidate the chemical structure and confirm the positions of the fluorine and methyl substituents.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups such as N-H and C-H bonds.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the compound's identity.

Researchers can obtain compound-specific data from commercial suppliers upon request[8].

Synthesis and Reactivity

General Synthesis Pathway

Phenylhydrazine hydrochlorides are typically synthesized through a three-step process involving diazotization, reduction, and salt formation[9][10]. The synthesis of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride would follow a similar pathway, starting from 2-fluoro-5-methylaniline.

A general, illustrative protocol for a related compound, 2-ethylphenylhydrazine hydrochloride, involves the following steps[11]:

-

Diazotization: The starting aniline (e.g., 2-ethylaniline) is treated with a solution of sodium nitrite in the presence of concentrated hydrochloric acid at low temperatures (0-14°C) to form the corresponding diazonium salt[11].

-

Reduction: The diazonium salt is then reduced, for example, using a solution of tin(II) chloride dihydrate in hydrochloric acid, while maintaining a low temperature (5-10°C)[11].

-

Isolation and Purification: The resulting hydrochloride salt precipitates and can be collected by filtration. Further purification can be achieved by recrystallization, often involving treatment with decolorizing carbon[11].

Key Reactivity and Applications

The primary utility of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride lies in its role as a precursor in various chemical transformations, most notably the Fischer indole synthesis.

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system, a privileged scaffold in medicinal chemistry[12][13]. The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is formed in situ from the reaction of a phenylhydrazine with a ketone or aldehyde[14].

Mechanism Overview: The accepted mechanism involves several key steps[14]:

-

Formation of the phenylhydrazone from the hydrazine and a carbonyl compound.

-

Tautomerization to an ene-hydrazine.

-

Loss of ammonia and subsequent aromatization to form the indole ring.

Experimental Protocol Example (Adapted from related procedures): A general procedure for the Fischer indole synthesis using a substituted phenylhydrazine hydrochloride is as follows[14][15]:

-

A mixture of the (substituted)phenylhydrazine hydrochloride (1 equivalent) and a ketone or aldehyde (1-1.2 equivalents) is prepared in a suitable solvent, such as glacial acetic acid[14].

-

The reaction mixture is stirred, and the progress is monitored by Thin Layer Chromatography (TLC). The reaction can be conducted at room temperature or reflux, depending on the reactivity of the substrates[14].

-

Upon completion, the reaction mixture is cooled and neutralized with a base (e.g., 1 M NaOH)[14].

-

The product is then extracted with an organic solvent (e.g., ethyl acetate or dichloromethane)[14].

-

The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude indole product, which can be further purified by column chromatography or recrystallization[16].

Beyond indole synthesis, hydrazines and their derivatives are versatile intermediates in the synthesis of a wide range of heterocyclic compounds, including pyrazoles, oxadiazoles, and triazoles[17]. These heterocyclic motifs are prevalent in many biologically active molecules, with applications as antitumor, antimicrobial, and anti-inflammatory agents[17].

Safety, Handling, and Storage

Hazard Identification

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is classified as a hazardous substance. The primary hazards are summarized below:

| Hazard Statement | Description | GHS Code(s) |

| Harmful if swallowed | May cause harm if ingested. | H302[2][8] |

| Causes skin irritation | Can cause redness, itching, and inflammation upon skin contact. | H315[2][8] |

| Causes serious eye irritation | Can cause significant eye irritation, potentially leading to damage. | H319[2][8] |

| May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract. | H335[2][8] |

The GHS pictogram associated with these hazards is the exclamation mark (GHS07)[18].

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict safety protocols must be followed when handling this compound:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure[19][20]. Ensure that eyewash stations and safety showers are readily accessible[19].

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield[18].

-

Hand Protection: Use appropriate chemical-resistant gloves. Inspect gloves before use and dispose of them properly after handling[20].

-

Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact[18].

-

-

Hygiene: Avoid eating, drinking, or smoking in the laboratory. Wash hands thoroughly after handling the compound[18]. Do not breathe dust, and avoid contact with skin, eyes, and clothing[21].

Storage and Stability

Proper storage is crucial to maintain the integrity and stability of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride:

-

Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[18]. It is recommended to store under an inert atmosphere, such as nitrogen, at temperatures between 2-8°C[2].

-

Incompatible Materials: Keep away from strong oxidizing agents and bases[19].

-

Stability: The compound is generally stable under normal storage conditions[18].

Conclusion

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is a valuable and versatile reagent in organic synthesis, particularly for the construction of indole-based scaffolds and other heterocyclic systems of medicinal importance. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as outlined in this guide, is essential for its effective and safe utilization in a research and development setting.

References

- Chemsigma. (2-Fluoro-5-methylphenyl)hydrazine, HCl [388080-67-9].

- Arctom Scientific. CAS NO. 388080-67-9 | (2-Fluoro-5-methylphenyl)hydrazine, HCl.

- Dana Bioscience. (2-Fluoro-5-methylphenyl)hydrazine, HCl.

- ChemicalBook. (2-Fluoro-5-Methylphenyl)hydrazine, HCl | 388080-67-9.

- Biosynth. 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8.

- Loba Chemie. PHENYL HYDRAZINE HYDROCHLORIDE | Laboratory Chemicals.

- 5-Fluoro-2-methylphenylhydrazine hydrochloride.

- BLD Pharm. 388080-67-9|(2-Fluoro-5-methylphenyl)hydrazine hydrochloride.

- AMERICAN ELEMENTS. (2-methoxy-5-methylphenyl)hydrazine hydrochloride | CAS 65208-14-2.

- Synquest Labs. 5-Fluoro-2-methylphenylhydrazine hydrochloride.

- BLD Pharm. 293330-02-6|(2-Fluoro-5-methylphenyl)hydrazine.

- Cayman Chemical. 2-fluoro MBZP (hydrochloride).

- BLD Pharm. 5052-05-1|(2-Fluoro-4-methylphenyl)hydrazine hydrochloride.

- ResearchGate. (2021). Fischer Indole Synthesis.

- Google Patents. Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted...

- Organic Syntheses Procedure. 2-methylindole.

- Fisher Scientific. SAFETY DATA SHEET.

- Organic Chemistry Portal. Fischer Indole Synthesis.

- ResearchGate. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.

- PMC - NIH. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications.

- Capot Chemical. MSDS of (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine.

- PMC - NIH. New 3H-Indole Synthesis by Fischer's Method. Part I.

- NIH. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones.

- ijarsct. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid.

- Carl ROTH. Safety Data Sheet: Phenylhydrazine hydrochloride.

- NCBI - NIH. TABLE 3-2, Physical and Chemical Properties of Hydrazines.

- Sigma-Aldrich. 2-Ethylphenylhydrazine 98 19398-06-2.

- Synthesis and Characterization of Schiff Base of 2-Acetyl-5-Methylfuran Glyoxime Hydrazine and its Metal (II) Complexes and The. (2023). Middle East Research Journal of Engineering and Technology.

- PrepChem.com. Synthesis of 2-Ethylphenylhydrazine Hydrochloride.

- Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process.

- Elam Pharma. 2-Methyl Phenyl Hydrazine Hydrochloride Manufacturer- CAS 92304-54-6.

Sources

- 1. (2-Fluoro-5-methylphenyl)hydrazine, HCl [388080-67-9] | Chemsigma [chemsigma.com]

- 2. arctomsci.com [arctomsci.com]

- 3. danabiosci.com [danabiosci.com]

- 4. (2-Fluoro-5-Methylphenyl)hydrazine, HCl | 388080-67-9 [chemicalbook.com]

- 5. 59-88-1 CAS | PHENYL HYDRAZINE HYDROCHLORIDE | Laboratory Chemicals | Article No. 05221 [lobachemie.com]

- 6. biosynth.com [biosynth.com]

- 7. 2-Ethylphenylhydrazine 98 19398-06-2 [sigmaaldrich.com]

- 8. 388080-67-9|(2-Fluoro-5-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 9. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 10. Phenyl hydrazine and substituted phenyl hydrazine continuous flow synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 11. prepchem.com [prepchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Fischer Indole Synthesis [organic-chemistry.org]

- 14. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijarsct.co.in [ijarsct.co.in]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 18. synquestlabs.com [synquestlabs.com]

- 19. fishersci.com [fishersci.com]

- 20. capotchem.com [capotchem.com]

- 21. carlroth.com:443 [carlroth.com:443]

Synthesis and characterization of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride

An In-Depth Technical Guide to the Synthesis and Characterization of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride

This guide provides a comprehensive overview of the synthesis and characterization of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride (CAS No: 388080-67-9), a key intermediate in modern drug discovery and fine chemical manufacturing. The protocols and analyses detailed herein are grounded in established chemical principles, offering researchers and development professionals a robust framework for its preparation and validation.

Strategic Overview: The Synthetic Pathway

The synthesis of arylhydrazines from their corresponding anilines is a classic and reliable transformation in organic chemistry. The most common and industrially scalable approach involves a two-step sequence: the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt.[1] This method avoids the direct use of highly toxic and unstable hydrazine as a nucleophile, which is often unsuccessful and can lead to hazardous byproducts.

Our target molecule, (2-Fluoro-5-methylphenyl)hydrazine hydrochloride, is synthesized from the commercially available starting material, 2-Fluoro-5-methylaniline (CAS No: 452-84-6).[2][3] The synthetic workflow is designed for efficiency and safety, yielding the desired product as a stable hydrochloride salt.

Caption: Synthetic workflow for (2-Fluoro-5-methylphenyl)hydrazine hydrochloride.

Experimental Protocol: Synthesis

This protocol details a reliable method for the preparation of the title compound. The causality behind key steps, such as temperature control, is critical for both yield and safety. Diazonium salts are notoriously unstable and potentially explosive if isolated in a dry state; therefore, the entire process is conducted in an aqueous medium as a "one-pot" or sequential addition synthesis.[4][5]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Fluoro-5-methylaniline | 125.14 | 10.0 g | 0.0799 |

| Concentrated HCl (37%) | 36.46 | 40 mL | ~0.48 |

| Sodium Nitrite (NaNO₂) | 69.00 | 5.8 g | 0.0840 |

| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 225.65 | 45.2 g | 0.200 |

| Deionized Water | 18.02 | As needed | - |

Step-by-Step Procedure

PART A: Diazotization

-

Initial Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 2-Fluoro-5-methylaniline (10.0 g, 0.0799 mol) and 25 mL of concentrated hydrochloric acid.

-

Cooling: Cool the resulting slurry to 0-5 °C in an ice-salt bath. Maintaining this low temperature is crucial as diazonium salts decompose rapidly at higher temperatures.[6]

-

Nitrite Addition: Dissolve sodium nitrite (5.8 g, 0.0840 mol) in 15 mL of deionized water. Add this solution dropwise to the aniline slurry over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The formation of the diazonium salt is indicated by a clear, yellowish solution.

-

Stirring: Stir the reaction mixture for an additional 20 minutes at 0-5 °C to ensure complete diazotization.

PART B: Reduction and Isolation

-

Reductant Preparation: In a separate 500 mL beaker, dissolve stannous chloride dihydrate (45.2 g, 0.200 mol) in 15 mL of concentrated hydrochloric acid. Cool this solution in an ice bath. Tin(II) chloride is a common and effective reducing agent for diazonium salts.[1]

-

Addition of Diazonium Salt: Slowly and carefully add the cold diazonium salt solution from Part A to the stannous chloride solution with vigorous stirring. The rate of addition should be controlled to keep the temperature below 10 °C.

-

Precipitation: Upon completion of the addition, a thick white or off-white precipitate of the hydrazine hydrochloride salt will form.

-

Aging: Allow the slurry to stir in the ice bath for 1 hour to maximize product precipitation.

-

Filtration and Washing: Collect the solid product by vacuum filtration. Wash the filter cake sequentially with cold brine (saturated NaCl solution) and then a small amount of cold heptane/ether (2:1) to remove residual impurities.[1]

-

Drying: Dry the product under vacuum at 40-50 °C to a constant weight. The expected yield is typically in the range of 75-85%.

Safety Considerations

-

Hydrazine Derivatives: Arylhydrazines are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7][8] All manipulations should be performed in a well-ventilated fume hood.

-

Diazonium Salts: Never allow diazonium salts to dry out, as they can be explosive. Always keep them in solution.[4]

-

Corrosives: Concentrated hydrochloric acid is highly corrosive. Handle with care.

Physicochemical and Spectroscopic Characterization

Validation of the synthesized product's identity and purity is achieved through a combination of spectroscopic and physical methods. The data presented below are predictive and based on established principles for compounds of this class.

Caption: Interrelation of analytical techniques for product validation.

Physical Properties

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Molecular Formula | C₇H₁₀ClFN₂ |

| Molecular Weight | 176.62 g/mol [9] |

| Melting Point | A sharp melting point is indicative of high purity. Isomeric compounds may have different melting points, for example, (5-Fluoro-2-methylphenyl)hydrazine hydrochloride melts at 197 °C.[9] |

¹H NMR Spectroscopy

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment. The spectrum is typically run in a solvent like DMSO-d₆.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH-NH₂ | ~10.5 (broad s, 3H) | Broad Singlet | - |

| Aromatic CH (H6) | ~7.20 | Doublet of Doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 |

| Aromatic CH (H4) | ~7.05 | Doublet | J(H,H) ≈ 8.5 |

| Aromatic CH (H3) | ~6.90 | Doublet of Doublets | J(H,H) ≈ 8.5, J(H,F) ≈ 10.0 |

| -CH₃ | ~2.25 | Singlet | - |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Substituted hydrazines have characteristic N-H stretching frequencies.[10][11][12][13]

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H Stretch | 3200 - 3400 | Hydrazine N-H stretching, often broad |

| Aromatic C-H Stretch | 3000 - 3100 | Aromatic C-H vibrations |

| Aliphatic C-H Stretch | 2850 - 2960 | Methyl group C-H stretching |

| Aromatic C=C Stretch | 1500 - 1600 | Benzene ring skeletal vibrations |

| C-F Stretch | 1100 - 1250 | Strong absorption due to the C-F bond |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the free base (after loss of HCl) and provides structural information through fragmentation patterns.

| Parameter | Expected Value | Description |

| Technique | Electrospray Ionization (ESI+) | Suitable for polar, salt-like compounds. |

| Molecular Ion [M+H]⁺ | m/z = 141.08 | Corresponds to the protonated free base [C₇H₉FN₂ + H]⁺. |

| Key Fragments | Analysis of fragmentation can help differentiate isomers.[14] |

Conclusion

The synthesis of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride via the diazotization of 2-Fluoro-5-methylaniline and subsequent reduction with stannous chloride is a robust and well-established method. The protocol outlined provides a clear pathway for obtaining high-purity material. Rigorous characterization using NMR, IR, and mass spectrometry is essential to confirm the structural integrity of the final product, ensuring its suitability for downstream applications in research and development.

References

-

Reactions of Aryl Diazonium Salts. (2023). Chemistry LibreTexts. [Link]

-

Durig, J. R., & Harris, W. C. (1971). Infrared and Raman spectra of substituted hydrazines. III Symmetrical dimethylhydrazine. The Journal of Chemical Physics, 55(4), 1735–1750. [Link]

-

Durig, J. R., Bush, S. F., & Mercer, E. E. (1969). Infrared and Raman Spectra of Substituted Hydrazines. I. Methylhydrazine. The Journal of Chemical Physics, 50(3), 1278–1287. [Link]

-

Baxendale, I. R., & Browne, D. L. (2011). Understanding a mild, metal free reduction method for the large scale synthesis of hydrazines. Tetrahedron, 67(52), 10296-10303. [Link]

-

Durig, J. R., & Harris, W. C. (1970). Infrared and Raman Spectra of Substituted Hydrazines. II Unsymmetrical Dimethyl Hydrazine. The Journal of Chemical Physics, 52(12), 6096–6106. [Link]

-

Durig, J. R., & Harris, W. C. (1971). Infrared and Raman Spectra of Substituted Hydrazines. III Symmetrical Dimethylhydrazine. The Journal of Chemical Physics, 55(4), 1735-1750. [Link]

-

Product Class 34: Arylhydrazines. (n.d.). Thieme Chemistry. [Link]

-

Shaaban, S., Jolit, A., Petkova, D., & Maulide, N. (2015). A family of low molecular-weight, organic catalysts for reductive C–C bond formation. Chemical Communications, 51(74), 14093-14096. [Link]

-

Safety and Handling of Hydrazine. (1985). Defense Technical Information Center. [Link]

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2014).

-

Mashima, M. (1962). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. Bulletin of the Chemical Society of Japan, 35(2), 332-337. [Link]

-

Plazińska, A., Głowacka, I. E., & Główka, M. L. (2010). Differentiation of fluoronitroaniline isomers by negative-ion electrospray mass spectrometry. Journal of Mass Spectrometry, 45(1), 104-108. [Link]

-

Supporting Information for Sonogashira Coupling of Arylhydrazines and Terminal Alkynes. (n.d.). The Royal Society of Chemistry. [Link]

-

Diazotisation. (n.d.). Organic Chemistry Portal. [Link]

- Synthetic method of phenylhydrazine hydrochloride. (2014).

- Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts. (n.d.).

-

(2-Fluoro-5-methylphenyl)hydrazine, HCl. (n.d.). Chemsigma. [Link]

-

Key Uses of 2-Fluoro-5-methylaniline in Chemical Synthesis. (n.d.). Medium. [Link]

-

(2-Fluoro-5-methylphenyl)hydrazine, HCl. (n.d.). Dana Bioscience. [Link]

-

Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. (2015). ACS Publications. [Link]

-

Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). U.S. Environmental Protection Agency. [Link]

-

2-Fluoro-5-methylaniline. (n.d.). NIST Chemistry WebBook. [Link]

-

Hydrazine 1H NMR Spectrum. (n.d.). SpectraBase. [Link]

-

Máximo-Canadas, M., & Borges, I. (2023). Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. ResearchGate. [Link]

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. nbinno.com [nbinno.com]

- 3. 2-Fluoro-5-methylaniline [webbook.nist.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]

- 6. Diazotisation [organic-chemistry.org]

- 7. nexchem.co.uk [nexchem.co.uk]

- 8. files.dep.state.pa.us [files.dep.state.pa.us]

- 9. biosynth.com [biosynth.com]

- 10. semanticscholar.org [semanticscholar.org]

- 11. pubs.aip.org [pubs.aip.org]

- 12. pubs.aip.org [pubs.aip.org]

- 13. pubs.aip.org [pubs.aip.org]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride: A Technical Guide

Introduction: The Critical Role of Spectroscopic Analysis in Drug Development

In the landscape of modern pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. (2-Fluoro-5-methylphenyl)hydrazine hydrochloride, a substituted phenylhydrazine, represents a class of compounds frequently utilized as building blocks in the synthesis of bioactive molecules, including potential therapeutic agents. Its precise chemical structure, purity, and stability are paramount to the success of subsequent synthetic steps and the ultimate biological activity and safety of the final drug candidate.

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride. In the absence of publicly available experimental data, this document presents a detailed predicted analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with structurally related molecules. Furthermore, this guide furnishes detailed, field-proven experimental protocols for acquiring and interpreting the spectroscopic data, empowering researchers to perform a self-validating characterization of this important synthetic intermediate.

Predicted Spectroscopic Data

The following sections detail the predicted spectroscopic data for (2-Fluoro-5-methylphenyl)hydrazine hydrochloride. These predictions are based on the analysis of its chemical structure and a comparative assessment of spectroscopic data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For (2-Fluoro-5-methylphenyl)hydrazine hydrochloride, both ¹H and ¹³C NMR will provide critical information about the substitution pattern on the aromatic ring and the nature of the hydrazine moiety.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| -NH₃⁺ | 10.0 - 11.0 | Broad Singlet | - |

| Ar-H (H4) | 7.20 - 7.30 | Doublet of Doublets | J(H-F) ≈ 8-9, J(H-H) ≈ 8-9 |

| Ar-H (H6) | 7.05 - 7.15 | Doublet | J(H-F) ≈ 4-5 |

| Ar-H (H3) | 6.90 - 7.00 | Doublet of Doublets | J(H-H) ≈ 8-9, J(H-F) ≈ 2-3 |

| -CH₃ | 2.25 - 2.35 | Singlet | - |

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 (C-F) | 158.0 - 162.0 (d, ¹J(C-F) ≈ 240-250 Hz) |

| C1 (C-NHNH₃⁺) | 140.0 - 145.0 |

| C5 (C-CH₃) | 130.0 - 135.0 |

| C4 | 125.0 - 130.0 |

| C6 | 120.0 - 125.0 (d, ²J(C-F) ≈ 15-20 Hz) |

| C3 | 115.0 - 120.0 (d, ²J(C-F) ≈ 20-25 Hz) |

| -CH₃ | 20.0 - 22.0 |

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the functional groups present in a molecule. The IR spectrum of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride is expected to exhibit characteristic absorption bands corresponding to the ammonium, amine, aromatic, and C-F bonds.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2800 - 3200 | -NH₃⁺ | Strong, broad absorption due to N-H stretching vibrations of the ammonium group. |

| 1600 - 1620 | C=C | Aromatic C=C stretching vibrations. |

| 1500 - 1520 | C=C | Aromatic C=C stretching vibrations. |

| 1200 - 1250 | C-F | C-F stretching vibration. |

| 800 - 850 | C-H | Aromatic C-H out-of-plane bending, indicative of the substitution pattern. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure. For (2-Fluoro-5-methylphenyl)hydrazine hydrochloride, Electron Spray Ionization (ESI) in positive ion mode is a suitable technique.

Predicted Mass Spectrum Data (ESI+)

| m/z | Interpretation |

| 141.08 | [M+H]⁺ of the free base, (2-Fluoro-5-methylphenyl)hydrazine. |

| 124.08 | [M+H - NH₃]⁺, loss of ammonia from the molecular ion. |

| 95.05 | [M+H - NH₃ - C₂H₄]⁺, subsequent loss of ethylene from the aromatic ring fragment. |

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the acquisition of high-quality spectroscopic data for (2-Fluoro-5-methylphenyl)hydrazine hydrochloride.

NMR Spectroscopy Protocol

I. Sample Preparation

-

Sample Weighing: Accurately weigh 10-15 mg of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride into a clean, dry vial.

-

Solvent Addition: Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent solvent for polar compounds and will allow for the observation of exchangeable protons (e.g., -NH₃⁺).

-

Dissolution: Gently agitate the vial to ensure complete dissolution. If necessary, brief sonication can be employed.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Capping and Labeling: Securely cap the NMR tube and label it with the sample information.

II. Instrument Setup and Data Acquisition

-

Spectrometer: Utilize a 400 MHz (or higher field) NMR spectrometer.

-

Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-32.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: 0-180 ppm.

-

Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C).

-

Relaxation Delay: 2-5 seconds.

-

IR Spectroscopy Protocol

I. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Place a small amount of the solid (2-Fluoro-5-methylphenyl)hydrazine hydrochloride powder directly onto the ATR crystal.

-

Lower the ATR press to ensure good contact between the sample and the crystal.

II. Data Acquisition

-

Background Scan: Collect a background spectrum of the empty, clean ATR crystal.

-

Sample Scan: Collect the spectrum of the sample.

-

Data Processing: The instrument software will automatically subtract the background from the sample spectrum.

-

Spectral Range: Scan from 4000 cm⁻¹ to 400 cm⁻¹.

Mass Spectrometry Protocol

I. Sample Preparation

-

Solution Preparation: Prepare a dilute solution of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

II. Instrument Setup and Data Acquisition (ESI-MS)

-

Ionization Mode: Positive ion mode.

-

Mass Range: Scan from m/z 50 to 500.

-

Infusion: Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Optimization: Optimize the source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to obtain a stable and intense signal for the molecular ion.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the comprehensive spectroscopic characterization.

Relationship Between Spectroscopic Techniques

Caption: Interconnectivity of spectroscopic techniques for structural elucidation.

Conclusion

References

-

Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

A Comprehensive Technical Guide to (2-Fluoro-5-methylphenyl)hydrazine Hydrochloride: Commercial Availability, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is a substituted phenylhydrazine derivative that has emerged as a valuable building block in modern medicinal chemistry. The presence of both a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, making it an attractive precursor for the synthesis of complex heterocyclic scaffolds. The fluorine atom, in particular, is a bioisostere of a hydrogen atom but with significantly different electronic properties, often leading to improved metabolic stability, binding affinity, and pharmacokinetic profiles of the final drug molecule. This guide provides an in-depth overview of the commercial availability, synthesis, and key applications of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride, with a focus on its utility in the development of novel therapeutics.

Chemical Properties and Identification

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is a salt, which is typically a more stable and easily handled form compared to the free base. Key identifying information and physicochemical properties are summarized in the table below.

| Property | Value |

| Chemical Name | (2-Fluoro-5-methylphenyl)hydrazine hydrochloride |

| CAS Number | 388080-67-9[1][2] |

| Molecular Formula | C₇H₁₀ClFN₂ |

| Molecular Weight | 176.62 g/mol |

| Synonyms | 1-(2-Fluoro-5-methylphenyl)hydrazine hydrochloride |

| Related CAS (Free Base) | 293330-02-6 [(2-Fluoro-5-methylphenyl)hydrazine][3][4] |

Commercial Availability and Suppliers

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is commercially available from a variety of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered in various purities, and it is crucial for researchers to select a grade appropriate for their intended application. Below is a summary of some of the key suppliers.

| Supplier | Product Number (Example) | Purity | Available Quantities |

| BLD Pharm | BD137989 | 98%+ | 1g, 5g, 25g |

| Dana Bioscience | DB-10352 | - | Research Quantities |

| Arctom Scientific | BD-A258388 | - | Flexible Sizes |

| Chemsigma | CS-0030575 | >98% | Research Quantities |

| Splendid Labs | - | - | Custom Synthesis |

Note: Product numbers, purities, and available quantities are subject to change. Please refer to the suppliers' websites for the most current information.

Synthesis of (2-Fluoro-5-methylphenyl)hydrazine Hydrochloride

The synthesis of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride is a multi-step process that begins with the corresponding aniline. The most common and industrially scalable method involves a two-step sequence: diazotization of 2-fluoro-5-methylaniline followed by reduction of the resulting diazonium salt.

Reaction Scheme

The overall synthetic transformation can be depicted as follows:

Caption: Synthetic route to (2-Fluoro-5-methylphenyl)hydrazine hydrochloride.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for the synthesis of substituted phenylhydrazines.[5][6]

Step 1: Diazotization of 2-Fluoro-5-methylaniline

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2-fluoro-5-methylaniline (1.0 eq).

-

Add a solution of concentrated hydrochloric acid (2.5-3.0 eq) in water and cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 eq) in water and cool it to 0-5 °C.

-

Slowly add the cold sodium nitrite solution dropwise to the aniline suspension over 30-60 minutes, ensuring the internal temperature is maintained between 0-5 °C.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt. The resulting solution should be a clear, yellowish solution of 2-fluoro-5-methyldiazonium chloride.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0-5 °C in an ice bath.

-

Slowly add the freshly prepared diazonium salt solution to the cold stannous chloride solution with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at a low temperature for several hours, or until the reaction is complete (monitored by TLC).

-

The precipitated solid, (2-Fluoro-5-methylphenyl)hydrazine hydrochloride, is collected by filtration.

-

The crude product is washed with a small amount of cold, saturated sodium chloride solution to remove inorganic impurities.

Purification:

The crude (2-Fluoro-5-methylphenyl)hydrazine hydrochloride can be purified by recrystallization. A common method involves dissolving the crude product in a minimal amount of hot water, treating with activated charcoal to remove colored impurities, filtering the hot solution, and then adding concentrated hydrochloric acid to the filtrate and cooling to induce crystallization.[5] The pure product is then collected by filtration, washed with a small amount of cold water, and dried under vacuum.

Applications in Drug Discovery

Substituted phenylhydrazines are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds with diverse pharmacological activities. (2-Fluoro-5-methylphenyl)hydrazine hydrochloride is particularly valuable for introducing the 2-fluoro-5-methylphenyl moiety into drug candidates, which can significantly modulate their biological properties.

Fischer Indole Synthesis

One of the most prominent applications of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride is in the Fischer indole synthesis.[5][7][8] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of a phenylhydrazine and a ketone or aldehyde, to produce an indole. The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs.

Caption: The Fischer Indole Synthesis workflow.

The fluorine and methyl substituents on the phenyl ring of the starting hydrazine influence the electronics and regioselectivity of the cyclization, allowing for the synthesis of specifically substituted indoles that can be further elaborated into drug candidates. This methodology is famously used in the synthesis of the triptan class of anti-migraine drugs.[5][6]

Synthesis of Bioactive Molecules

The utility of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride extends to the synthesis of various other heterocyclic systems, such as pyrazoles and triazoles, which are also important pharmacophores.

A notable example of the application of a closely related moiety is in the synthesis of a key intermediate for Compound A (NT-814), a neurokinin 1/3 receptor antagonist that has been investigated for the treatment of sex-hormone related disorders. A patent for the synthesis of this compound describes the use of a "4-(4-fluoro-2-methylphenyl)" group, strongly indicating that (2-Fluoro-5-methylphenyl)hydrazine hydrochloride or a derivative thereof is a likely precursor in the synthetic route.[9]

Safety and Handling

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride, like other hydrazine derivatives, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Hydrazine derivatives can be toxic and are potential skin and respiratory sensitizers. It is essential to consult the Safety Data Sheet (SDS) from the supplier for detailed information on hazards, handling, and disposal.

Conclusion

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is a readily available and versatile chemical intermediate with significant applications in the field of drug discovery and development. Its utility, particularly in the synthesis of fluorinated indole derivatives via the Fischer indole synthesis, makes it a valuable tool for medicinal chemists aiming to create novel therapeutic agents with improved pharmacological profiles. A thorough understanding of its synthesis and reactivity is crucial for its effective application in the laboratory and in the scale-up production of pharmaceutical intermediates.

References

- Fischer, E. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16, 2241–2245.

-

Organic Syntheses, Coll. Vol. 1, p.442 (1941); Vol. 2, p.85 (1922). Phenylhydrazine. [Link]

- Van Order, R. B.; Lindwall, H. G. The Fischer Indole Synthesis. Chem. Rev.1942, 30 (1), 69–96.

- Hughes, D. L. The Fischer Indole Synthesis. Org. React.1991, 40, 41–396.

- Humphrey, G. R.; Kuethe, J. T. Practical Methodologies for the Synthesis of Indoles. Chem. Rev.2006, 106 (7), 2875–2911.

-

Dana Bioscience. (2-Fluoro-5-methylphenyl)hydrazine, HCl. [Link]

-

Chemsigma. (2-Fluoro-5-methylphenyl)hydrazine, HCl. [Link]

- Google Patents. New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)

Sources

- 1. Synthesis and biological evaluation of 2-(4-methylsulfonyl phenyl) indole derivatives: multi-target compounds with dual antimicrobial and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. danabiosci.com [danabiosci.com]

- 3. ijarsct.co.in [ijarsct.co.in]

- 4. 293330-02-6|(2-Fluoro-5-methylphenyl)hydrazine|BLD Pharm [bldpharm.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Fischer Indole Synthesis | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. WO2021094247A1 - New chemical process for making 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine a key intermediate of nt-814 - Google Patents [patents.google.com]

A Technical Guide to the Safe Handling of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride for Research and Development

This guide provides a comprehensive overview of the essential safety protocols and handling procedures for (2-Fluoro-5-methylphenyl)hydrazine hydrochloride. Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with field-proven best practices to ensure minimal risk during its use as a synthetic intermediate. The structure of this guide is tailored to provide a logical flow from hazard identification to emergency response, emphasizing the causality behind each procedural recommendation.

Compound Profile and Inherent Risks

(2-Fluoro-5-methylphenyl)hydrazine hydrochloride is a substituted hydrazine derivative used in organic synthesis. Its utility in constructing complex molecular scaffolds, particularly in pharmaceutical research, is significant. However, its chemical nature, stemming from the hydrazine moiety, necessitates stringent handling protocols. Hydrazine and its derivatives are well-documented as being reactive and potentially toxic.[1][2][3] The primary objective of this guide is to mitigate the risks associated with this compound through a deep understanding of its properties and the implementation of robust safety measures.

| Identifier | Value |

| CAS Number | 388080-67-9[4] |

| Molecular Formula | C₇H₁₀ClFN₂[4] |

| Molecular Weight | 176.62 g/mol [4] |

| Appearance | White to cream-colored crystalline powder.[1] |

Hazard Identification and GHS Classification

The primary hazards of (2-Fluoro-5-methylphenyl)hydrazine hydrochloride are acute toxicity, irritation, and potential for sensitization.[5][6] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these risks. Understanding these classifications is the first step in developing a sound risk assessment.

| Hazard Code | Hazard Statement | Causality and Implication |

| H302 | Harmful if swallowed.[4][5] | Ingestion can lead to systemic toxic effects. This necessitates strict hygiene measures and prohibits eating or drinking in the laboratory.[5] |

| H315 | Causes skin irritation.[4][5] | Direct contact can cause local inflammation, redness, and discomfort. This mandates the use of appropriate chemical-resistant gloves. |

| H319 | Causes serious eye irritation.[4][5] | The compound can cause significant damage upon contact with the eyes, requiring the mandatory use of chemical safety goggles or a face shield.[5] |

| H335 | May cause respiratory irritation.[4][5] | Inhalation of the dust can irritate the respiratory tract. All handling of the solid should be performed in a well-ventilated area, preferably a certified chemical fume hood.[7] |

Furthermore, related fluorophenylhydrazine compounds are noted for their potential to cause allergic skin reactions (sensitization) and are suspected carcinogens based on animal data.[6] Given these associated risks, (2-Fluoro-5-methylphenyl)hydrazine hydrochloride should be handled as a substance with potential long-term health effects.

Exposure Control: Engineering and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. The hierarchy of controls prioritizes engineering solutions over personal protective equipment.

3.1. Engineering Controls: The First Line of Defense The primary engineering control for handling this compound is a properly functioning chemical fume hood. This is non-negotiable for any procedure that may generate dust, such as weighing, transferring, or preparing solutions. The rationale is to contain the aerosolized particles at the source, preventing inhalation and contamination of the general laboratory space.[8] Emergency eyewash stations and safety showers must be readily accessible in the immediate vicinity of any potential exposure.[5]

3.2. Personal Protective Equipment (PPE): The Essential Barrier PPE is the final barrier between the researcher and the chemical. The selection and use of appropriate PPE are critical for preventing direct contact.

-

Eye and Face Protection: Chemical safety goggles are mandatory at a minimum. For operations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5]

-

Skin Protection:

-

Gloves: Chemically resistant gloves, such as nitrile, must be worn. Gloves must be inspected for integrity before each use. Proper glove removal technique (without touching the outer surface) is crucial to prevent cross-contamination.[7]

-

Lab Coat: A clean, buttoned laboratory coat must be worn to protect street clothes and prevent skin exposure.

-

-

Respiratory Protection: When engineering controls are insufficient (e.g., during a large spill cleanup), respiratory protection is required. A NIOSH-approved respirator with cartridges suitable for organic vapors and particulates (e.g., type OV/AG/P99) should be used.[7]

Caption: PPE Donning and Doffing Workflow.

Standard Operating Procedures (SOPs) for Safe Handling and Storage

Adherence to validated SOPs is essential for routine safety.

4.1. General Handling Protocol

-

Preparation: Cordon off the work area. Ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify that emergency equipment is accessible.

-

PPE: Don the required PPE as described in Section 3.

-

Chemical Transfer: Use a spatula or scoop for solid transfers. Avoid actions that create dust clouds, such as dropping material from a height.

-

Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even after removing gloves.[5] Do not eat, drink, or smoke in the work area.[5]

4.2. Storage Protocol

-

Container: Keep the compound in its original, tightly sealed container.[8]

-

Location: Store in a cool, dry, and well-ventilated area designated for toxic chemicals.[5][8] The storage area should be secured and accessible only to authorized personnel.[6]

-

Segregation: Store away from incompatible materials. The primary reason for segregation is to prevent hazardous reactions.

| Incompatible Material Class | Rationale for Segregation |

| Strong Oxidizing Agents | Hydrazines are reducing agents and can react violently or exothermically, creating a fire or explosion hazard.[5][9] |

| Acids, Acid Chlorides, Anhydrides | Can undergo vigorous, exothermic reactions.[7] |

| Bases | May cause decomposition or unwanted reactions.[6] |

| Heat, Sparks, Open Flames | Avoid ignition sources as thermal decomposition can release toxic gases.[5] |

Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accidental release or exposure.

5.1. First Aid Measures Immediate and correct first aid can significantly reduce the severity of an injury.

-

Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration (avoiding mouth-to-mouth). Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[5][9] Seek immediate medical attention.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention and show the Safety Data Sheet to the medical personnel.

5.2. Spill Containment and Cleanup A calm and methodical response to a spill is essential to prevent further contamination or exposure.

Caption: Decision Flowchart for Spill Response.

Waste Disposal

Chemical waste must be handled in accordance with institutional, local, and national regulations.

-

Collection: All waste containing (2-Fluoro-5-methylphenyl)hydrazine hydrochloride, including contaminated absorbents and disposable PPE, must be collected in a clearly labeled, sealed container.[7]

-

Disposal: The waste must be disposed of through an approved hazardous waste management facility.[6] Chemical incineration in a licensed facility equipped with scrubbers is often the preferred method to destroy the compound and prevent environmental release.[5] Under no circumstances should this chemical or its waste be discharged into drains or the environment.[7][10]

References

- Capot Chemical. (2026). MSDS of (2-Fluoro-5-trifluoromethyl-phenyl)-hydrazine.

- SynQuest Laboratories, Inc. (2017).

- Fisher Scientific. (2025).

- Fisher Scientific. (2023). 1-(4-chloro-2-methylphenyl)

- Carl ROTH. (n.d.). Safety Data Sheet: Phenylhydrazine hydrochloride.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - Phenylhydrazine hydrochloride, 99+%.

- Biosynth. (n.d.). 5-Fluoro-2-methylphenylhydrazine hydrochloride | 325-50-8.

- National Center for Biotechnology Information. (n.d.). Hydrazine Acute Exposure Guideline Levels.

- Defense Technical Information Center. (n.d.). Safety and Handling of Hydrazine.

- Sigma-Aldrich. (2025).

- Cole-Parmer. (n.d.).

- BLD Pharm. (n.d.). (2-Fluoro-5-methylphenyl)hydrazine hydrochloride | 388080-67-9.

Sources

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 2. Hydrazine Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. 388080-67-9|(2-Fluoro-5-methylphenyl)hydrazine hydrochloride|BLD Pharm [bldpharm.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. fishersci.com [fishersci.com]

- 7. capotchem.com [capotchem.com]

- 8. fishersci.es [fishersci.es]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. carlroth.com:443 [carlroth.com:443]

The Fischer Indole Synthesis: A Mechanistic Exploration of Substituted Phenylhydrazines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery by Hermann Emil Fischer in 1883, remains an indispensable tool for the construction of the indole nucleus.[1][2] This biologically significant scaffold is the core of a vast array of pharmaceuticals, agrochemicals, and natural products, including the entire triptan class of anti-migraine drugs.[3][4] The reaction facilitates the creation of the indole heterocycle by heating a (substituted) phenylhydrazine with an aldehyde or ketone under acidic conditions.[1]

This guide provides a detailed examination of the reaction's intricate mechanism, with a particular focus on how substituents on the phenylhydrazine ring profoundly influence the reaction's course, efficiency, and regioselectivity. Understanding these effects is paramount for chemists aiming to optimize existing synthetic routes or design novel pathways to complex molecular targets.

I. The Core Mechanistic Pathway

The accepted mechanism for the Fischer indole synthesis, first proposed by Robinson, is a sophisticated sequence of acid-catalyzed transformations.[3][5] It begins with the formation of a phenylhydrazone, which then undergoes a cascade of tautomerization, rearrangement, cyclization, and aromatization to yield the final indole product.

Step 1: Phenylhydrazone Formation

The synthesis initiates with the condensation of a substituted phenylhydrazine with an appropriate aldehyde or ketone.[6] This reaction, which eliminates a molecule of water, forms the corresponding phenylhydrazone intermediate. In many protocols, the phenylhydrazone is generated in situ and carried directly into the next step without isolation.[2][6]

Step 2: Tautomerization to the Ene-hydrazine

Under acidic catalysis, the phenylhydrazone undergoes a critical tautomerization to its ene-hydrazine isomer.[1][7] This step is essential as it generates the requisite 1,5-diene system necessary for the subsequent pericyclic rearrangement. The acid protonates the imine nitrogen, facilitating the deprotonation at the α-carbon of the ketone/aldehyde moiety to form the C=C double bond of the ene-hydrazine.[8]

Step 3: The[1][1]-Sigmatropic Rearrangement

This is the pivotal, and often rate-determining, step of the entire synthesis.[5][9] The protonated ene-hydrazine undergoes an electrocyclic reaction known as a[1][1]-sigmatropic rearrangement, analogous to the Cope or Claisen rearrangements.[6][9] In this concerted process, the weak N-N sigma bond is cleaved while a new, stable C-C sigma bond is formed between the ortho-carbon of the aromatic ring and the terminal carbon of the ene system.[8][10] This transformation transiently disrupts the aromaticity of the phenyl ring, forming a non-aromatic di-imine intermediate.[7]

Step 4: Rearomatization

The non-aromatic di-imine intermediate rapidly undergoes a proton transfer to restore the energetically favorable aromatic system.[8][11] This results in the formation of a substituted aniline derivative, which now contains the complete carbon skeleton required for the final indole ring.

Step 5 & 6: Cyclization and Ammonia Elimination

The final steps involve the formation of the heterocyclic ring. The terminal amino group of the rearomatized intermediate performs a nucleophilic attack on the proximate iminium carbon in a 5-exo-trig cyclization, forming a five-membered aminoacetal (or aminal) ring.[1][11] Under the acidic conditions, this aminal intermediate is unstable. A subsequent acid-catalyzed elimination of ammonia (NH₃) from the tetrahedral intermediate collapses the ring system, forming the final, stable aromatic indole product.[1][3] Isotopic labeling studies have confirmed that the N1 nitrogen of the original phenylhydrazine is the one incorporated into the indole ring.[1]

II. The Critical Influence of Phenylhydrazine Substituents

The electronic nature and position of substituents on the phenylhydrazine ring are arguably the most critical factors controlling the success and outcome of the Fischer indole synthesis.[2] These groups directly impact the nucleophilicity of the key intermediates, thereby influencing the rate of the crucial[1][1]-sigmatropic rearrangement.[8]

Electron-Donating Groups (EDGs)

Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups are classified as electron-donating.[2] By increasing the electron density of the phenyl ring through resonance or inductive effects, EDGs enhance the nucleophilicity of the ene-hydrazine intermediate.[8] This electronic enrichment facilitates the attack of the aromatic ring during the[1][1]-sigmatropic shift, accelerating the rate-determining step.[2][8]

Consequences for Synthesis:

-

Increased Reaction Rates: Reactions with EDG-substituted phenylhydrazines often proceed more quickly.

-

Higher Yields: The facilitation of the key rearrangement step typically leads to improved product yields.

-

Milder Conditions: The enhanced reactivity may allow the use of weaker acids or lower reaction temperatures.

Electron-Withdrawing Groups (EWGs)

Conversely, electron-withdrawing groups like nitro (-NO₂) or cyano (-CN) decrease the electron density of the phenyl ring.[2][8] This deactivation makes the ene-hydrazine less nucleophilic, which significantly hinders or slows down the[1][1]-sigmatropic rearrangement.[8][12] In some cases, the deactivation can be so severe that the reaction fails to proceed under standard conditions.[3][8]

Consequences for Synthesis:

-

Decreased Reaction Rates: Reactions are often sluggish and require prolonged heating.

-

Lower Yields: The difficulty of the rearrangement step can lead to decomposition and the formation of byproducts, resulting in poor yields.[3]

-

Harsher Conditions: Stronger acids (e.g., polyphosphoric acid) and higher temperatures are typically required to force the reaction to completion.[3]

Protocol Example: Synthesis of 2,3,3,5-tetramethyl-3H-indole

This protocol is adapted from the reaction between p-tolylhydrazine hydrochloride and isopropyl methyl ketone. [2] Materials:

-

p-Tolylhydrazine hydrochloride (1.0 eq)

-

Isopropyl methyl ketone (1.0 eq)

-

Glacial acetic acid (solvent)

-

1 M Sodium hydroxide solution (for neutralization)

-

Dichloromethane or Chloroform (for extraction)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-tolylhydrazine hydrochloride (1.0 eq) and isopropyl methyl ketone (1.0 eq). [2]2. Add glacial acetic acid as the solvent and catalyst. [2]3. Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin-Layer Chromatography (TLC). [2]4. After the reaction is complete (typically 2-3 hours), cool the mixture to room temperature. [2]5. Carefully neutralize the acidic mixture with a 1 M sodium hydroxide solution until the pH is ~7-8. [2]6. Dilute the mixture with water and transfer it to a separatory funnel. Extract the product into an organic solvent like dichloromethane (3 x volume of aqueous layer). [2]7. Combine the organic layers and dry over anhydrous sodium sulfate. [2]8. Filter to remove the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the residue by column chromatography on silica gel to yield the pure 2,3,3,5-tetramethyl-3H-indole. [2]

Data Summary: Substituent Effects on Reaction Yield

The following table provides illustrative data on how substituents can affect the yield of the Fischer indole synthesis, based on the principles discussed.

| Phenylhydrazine Substituent | Carbonyl Partner | Catalyst | Conditions | Typical Yield | Reference Principle |

| H (None) | Cyclohexanone | PPA | 100°C, 1h | Good (~75%) | Baseline |

| p-OCH₃ (EDG) | Cyclohexanone | Acetic Acid | 80°C, 1h | Excellent (>90%) | EDGs facilitate reaction [2] |

| p-CH₃ (EDG) | Isopropyl methyl ketone | Acetic Acid | Reflux, 2.25h | High (85-95%) | EDGs facilitate reaction [2][5] |

| p-NO₂ (EWG) | Isopropyl methyl ketone | Acetic Acid/HCl | Reflux, 4h | Low (30%) | EWGs hinder reaction [3][5] |

| o-NO₂ (EWG) | Isopropyl methyl ketone | Acetic Acid | Reflux | No success | EWGs hinder reaction [3] |

IV. Conclusion

The Fischer indole synthesis is a powerful and enduring reaction with broad applicability in modern organic synthesis. A thorough understanding of its multi-step mechanism is crucial for its successful implementation. As demonstrated, the electronic properties of substituents on the phenylhydrazine precursor exert profound control over the key-[1][1]sigmatropic rearrangement, directly impacting reaction rates, yields, and the required experimental conditions. By leveraging this knowledge, researchers and drug development professionals can strategically select substrates and optimize conditions to efficiently construct complex indole-containing molecules that are vital to medicine and materials science.

References

-

MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI. Retrieved from [Link]

-

Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Retrieved from [Link]

-

ResearchGate. (2025). Recent development in the technology of Fischer indole synthesis. ResearchGate. Retrieved from [Link]

-

Grokipedia. (n.d.). Fischer indole synthesis. Grokipedia. Retrieved from [Link]

-

ChemTube3D. (n.d.). Fischer indole synthesis --[1][1]sigmatropic rearrangement. ChemTube3D. Retrieved from [Link]

-

SynArchive. (n.d.). Fischer Indole Synthesis. SynArchive. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Fischer Indole Synthesis. J&K Scientific. Retrieved from [Link]

-

Reddit. (2017). [Named Reaction #5]: Fischer Indole Synthesis. Reddit. Retrieved from [Link]

-

Semantic Scholar. (2012). Intramolecular Fischer indole synthesis and its combination with an aromatic-[1][1]sigmatropic rearrangement for the preparation of tricyclic benzo[cd]indoles. Semantic Scholar. Retrieved from [Link]

-

Semantic Scholar. (1988). New data on the mechanism of the Fischer indole synthesis (review). Semantic Scholar. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

ResearchGate. (2021). (PDF) Fischer Indole Synthesis. ResearchGate. Retrieved from [Link]

-

National Institutes of Health (NIH). (2020). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. PMC. Retrieved from [Link]

-

YouTube. (2021). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. NIH. Retrieved from [Link]

-

National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. Thieme Connect. Retrieved from [Link]

-

Chemistry Learner. (n.d.). Fischer Indole Synthesis: Definition, Examples and Mechanism. Chemistry Learner. Retrieved from [Link]

-

Semantic Scholar. (1981). (Open Access) The Fischer indole synthesis. Semantic Scholar. Retrieved from [Link]

-

YouTube. (2024). Fischer Indole Synthesis. YouTube. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References. Taylor & Francis. Retrieved from [Link]

-

ResearchGate. (2010). (PDF) New 3H-Indole Synthesis by Fischer's Method. Part I. ResearchGate. Retrieved from [Link]

-

PubMed. (2017). Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator. PubMed. Retrieved from [Link]

-

ACS Publications. (n.d.). Studies on the Fischer indole synthesis. Chemical Reviews. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A FISCHER INDOLIZATION STRATEGY TOWARD THE TOTAL SYNTHESIS OF (−)-GONIOMITINE. PMC. Retrieved from [Link]

-

Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Retrieved from [Link]

-

Chem-Station. (2014). Fischer Indole Synthesis. Chem-Station Int. Ed. Retrieved from [Link]

-

YouTube. (2025). Fischer Indole Synthesis Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

Sources

- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. grokipedia.com [grokipedia.com]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. chemtube3d.com [chemtube3d.com]

- 10. youtube.com [youtube.com]

- 11. jk-sci.com [jk-sci.com]

- 12. Origins of Regioselectivity in the Fischer Indole Synthesis of a Selective Androgen Receptor Modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Role of Fluorine Substitution in Modulating Phenylhydrazine Reactivity

An In-Depth Technical Guide

A Guide for Researchers and Drug Development Professionals

Executive Summary

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, offering a powerful tool to fine-tune physicochemical and pharmacological properties.[1][2][3] Phenylhydrazine, a critical building block for a vast array of heterocyclic compounds, most notably indoles via the Fischer indole synthesis, presents a unique scaffold for such strategic fluorination. This guide provides an in-depth analysis of how substituting fluorine onto the phenyl ring of phenylhydrazine profoundly alters its chemical reactivity. We will dissect the underlying electronic and steric effects, explore their mechanistic consequences in key chemical transformations, provide field-proven experimental protocols, and discuss the implications for drug discovery and development.

Fundamental Effects of Fluorine Substitution

The influence of fluorine on the phenylhydrazine scaffold is a direct consequence of its unique atomic properties: high electronegativity, small atomic radius, and the ability of its lone pairs to participate in resonance. These factors manifest as distinct electronic and steric effects that modulate the molecule's reactivity.

Electronic Effects: A Duality of Induction and Resonance

Fluorine exerts a powerful, distance-dependent electron-withdrawing inductive effect (-I) due to its high electronegativity, the strongest of any element.[4] This effect decreases the electron density of the entire aromatic ring and, consequently, the nitrogen atoms of the hydrazine moiety.

Simultaneously, fluorine can act as a weak electron-donating group through a positive mesomeric or resonance effect (+M), where its lone pair electrons are delocalized into the π-system of the benzene ring.[4][5] The net electronic impact of a fluorine substituent is a delicate balance between these opposing forces and is highly dependent on its position on the ring.

-

Ortho and Para Positions: The +M effect can partially counteract the -I effect. The lone pairs on fluorine can be delocalized to the ortho and para carbons, slightly increasing electron density at these positions relative to the meta position.

-

Meta Position: The +M effect does not extend to the meta position. Therefore, the electronic character at this position is almost exclusively dominated by the strong -I effect, leading to significant electron withdrawal.

The Hammett substituent constants (σ) provide a quantitative measure of these electronic effects. A positive value indicates an electron-withdrawing character, while a negative value signifies an electron-donating character.

Table 1: Hammett Substituent Constants (σ) for Fluorine [6][7]

| Substituent | Position | σ Constant | Predominant Effect |

| Fluoro (-F) | meta | +0.337 | Strong Inductive (-I) |

| Fluoro (-F) | para | +0.062 | Inductive (-I) > Resonance (+M) |

As the data shows, fluorine is electron-withdrawing at all positions, but its effect is most pronounced at the meta position. Even at the para position, where resonance is possible, the powerful inductive effect dominates, resulting in a net electron-withdrawing character.[6] This overall reduction in electron density lowers the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[8]

Caption: The mechanistic pathway of the Fischer indole synthesis.

Influence of Fluorine on Key Steps:

-

Phenylhydrazone Formation: As discussed, the reduced nucleophilicity of the fluorinated phenylhydrazine can slow this initial condensation step. This may require slightly more forcing conditions (e.g., increased temperature or longer reaction times) to drive the reaction to completion.

-

-[9][9]Sigmatropic Rearrangement: This is often the rate-determining step of the synthesis. [10]The electron-withdrawing fluorine substituent decreases the electron density of the N1 nitrogen and the aromatic ring, which are key components of the rearranging system. This generally disfavors the rearrangement, making it more energetically demanding and potentially leading to lower yields or the need for stronger acid catalysts or higher temperatures. [11]3. Cyclization and Elimination: The electron-withdrawing nature of fluorine can influence the acidity of the various intermediates, potentially affecting the final cyclization and ammonia elimination steps, although this is generally less impactful than its effect on the sigmatropic rearrangement.

Regiochemical Outcomes: When an unsymmetrical ketone is used, two isomeric indole products can be formed. The position of the fluorine substituent can influence the regiochemical outcome by altering the electronic properties of the two potential enamine intermediates, thereby directing the-[9][9]sigmatropic rearrangement. For example, an ortho-fluoro substituent can sterically and electronically favor the formation of one regioisomer over the other.

Experimental Protocols

A self-validating system requires robust and reproducible protocols. The following sections detail the synthesis of a common fluorinated phenylhydrazine and its subsequent use in a Fischer indole synthesis.

Synthesis of 2-Fluorophenylhydrazine Hydrochloride

This protocol is adapted from established industrial processes involving diazotization of a fluoroaniline followed by reduction. [12][13][14] Materials:

-

2-Fluoroaniline

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Nitrite (NaNO₂)

-

Sodium Bisulfite (NaHSO₃) solution (~40%)

-

Sodium Hydroxide (NaOH) solution (50%)

-

Ice

Step-by-Step Methodology:

-

Diazotization: In a suitable reaction vessel, charge 2-fluoroaniline (1.0 eq) followed by a mixture of water and concentrated hydrochloric acid. Cool the mixture to 0-5 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, maintaining the internal temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

-

Reduction: In a separate, larger vessel, prepare a solution of sodium bisulfite and cool it to 10-15 °C.

-

Slowly add the diazonium salt solution to the stirred bisulfite solution, maintaining the temperature between 10-15 °C. During the addition, simultaneously add 50% sodium hydroxide solution to maintain a pH of 5.5-6.0. [12]6. Once the addition is complete, warm the reaction mixture to 70 °C and hold for 1 hour.

-

Hydrolysis and Isolation: Add concentrated hydrochloric acid to the warm solution and heat to 75-80 °C for 2-3 hours to effect hydrolysis. [12]8. Cool the mixture to 0-5 °C to precipitate the 2-fluorophenylhydrazine hydrochloride product.

-

Filter the solid product, wash with cold water, and dry under vacuum.

Safety Considerations: Phenylhydrazine and its derivatives are toxic and potential carcinogens; handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. [15][16]Diazonium salts are potentially explosive and should be kept cold and not isolated.

Fischer Indole Synthesis of 7-Fluoro-2,3-dimethylindole

This protocol describes the synthesis of a fluorinated indole from 2-fluorophenylhydrazine and butanone (methyl ethyl ketone). [11][17] Materials:

-

2-Fluorophenylhydrazine hydrochloride (1.0 eq)

-

Butanone (1.1 eq)

-

Glacial Acetic Acid (as solvent and catalyst)

-

1 M Sodium Hydroxide solution

-

Dichloromethane or Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Silica Gel

Step-by-Step Methodology:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 2-fluorophenylhydrazine hydrochloride, butanone, and glacial acetic acid.

-

Reflux: Heat the mixture to reflux with stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). A typical reaction time is 2-4 hours. [11]3. Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Carefully neutralize the acetic acid by slowly adding 1 M sodium hydroxide solution until the pH is ~7-8.

-

Extraction: Transfer the mixture to a separatory funnel, dilute with water, and extract the product with dichloromethane or ethyl acetate (3x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-